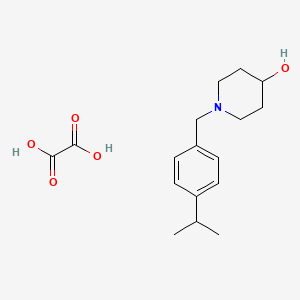
bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate, also known as DFPh-BAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of organophosphates, which are widely used in various fields such as agriculture, medicine, and industry. DFPh-BAP is a relatively new compound, and its synthesis method and mechanism of action have been the subject of intense research in recent years.
Scientific Research Applications
Bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate has been studied for its potential applications in various scientific fields such as biochemistry, pharmacology, and toxicology. One of the main research areas is the study of the mechanism of action of bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate on the nervous system. bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter that can cause overstimulation of the nervous system, leading to various symptoms such as convulsions, respiratory failure, and even death.
Mechanism of Action
Bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate is a potent AChE inhibitor that binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This binding is irreversible, and it leads to the formation of a stable covalent bond between bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate and the enzyme. This inhibition of AChE activity leads to the accumulation of acetylcholine, which can overstimulate the nervous system and cause various symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate are mainly related to its inhibition of AChE activity. This inhibition can lead to the accumulation of acetylcholine, which can affect various organs and systems in the body. The most common effects are related to the nervous system, such as convulsions, respiratory failure, and paralysis. bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate can also affect other systems such as the cardiovascular, respiratory, and gastrointestinal systems, leading to various symptoms such as hypotension, bronchoconstriction, and diarrhea.
Advantages and Limitations for Lab Experiments
Bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate has several advantages and limitations for lab experiments. One of the main advantages is its high potency and specificity towards AChE, which makes it a valuable tool for studying the mechanism of action of this enzyme. bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate can also be used to develop new drugs that target AChE for the treatment of various neurological disorders such as Alzheimer's disease. However, bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate is a highly toxic compound that requires careful handling and disposal. Its toxicity also limits its use in animal studies, and alternative methods such as in vitro assays are often used instead.
Future Directions
There are several future directions for research on bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate. One of the main areas is the development of new drugs that target AChE for the treatment of neurological disorders. bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate can be used as a lead compound for the development of new drugs that have better pharmacokinetic and toxicological profiles. Another area of research is the study of the structure-activity relationship of bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate and its analogs. This can lead to the discovery of new compounds that have higher potency and selectivity towards AChE. Finally, the application of bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate in other fields such as agriculture and industry can also be explored, given its potential as a potent pesticide or flame retardant.
Conclusion:
In conclusion, bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate is a potent AChE inhibitor that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate is a valuable tool for studying the mechanism of action of AChE and developing new drugs for the treatment of neurological disorders. However, its toxicity requires careful handling and disposal, and alternative methods such as in vitro assays are often used instead. Further research is needed to explore the potential applications of bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate in other fields and to discover new compounds that have higher potency and selectivity towards AChE.
Synthesis Methods
Bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate can be synthesized using a multi-step process that involves the reaction of 2,5-dichloroaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate product is then reacted with diethyl chlorophosphate to obtain bis(2-fluorophenyl) (2,5-dichlorophenyl)amidophosphate. This method has been optimized to achieve high yields and purity, and it has been validated by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
properties
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-2,5-dichloroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F2NO3P/c19-12-9-10-13(20)16(11-12)23-27(24,25-17-7-3-1-5-14(17)21)26-18-8-4-2-6-15(18)22/h1-11H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTWYJOTOVTRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(NC2=C(C=CC(=C2)Cl)Cl)OC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(2-fluorophenoxy)phosphoryl-2,5-dichloroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride](/img/structure/B4935833.png)

![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)


![2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4935861.png)

![N-(3-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B4935871.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B4935876.png)
![N-(1-phenylethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4935879.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935885.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B4935902.png)
![2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4935913.png)